{6-Methylspiro[2.5]octan-6-yl}methanol

Catalog No.
S13983135
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{6-Methylspiro[2.5]octan-6-yl}methanol

Product Name

{6-Methylspiro[2.5]octan-6-yl}methanol

IUPAC Name

(6-methylspiro[2.5]octan-6-yl)methanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(8-11)2-4-10(5-3-9)6-7-10/h11H,2-8H2,1H3

InChI Key

ZAHRPWWVWZEGGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)CO

{6-Methylspiro[2.5]octan-6-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework. Its molecular formula is C10H18OC_{10}H_{18}O, and it has a molecular weight of approximately 154.25 g/mol. The compound features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. The spirocyclic architecture imparts distinctive chemical properties, making it a versatile scaffold in various research and industrial applications.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Substitution Reactions: The hydroxyl group may participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Esterification: The compound can react with carboxylic acids to form esters, which are significant in various applications.

Research indicates that {6-Methylspiro[2.5]octan-6-yl}methanol exhibits potential biological activity, particularly in pharmacological contexts. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways relevant to therapeutic applications, although specific mechanisms of action are still under investigation.

The synthesis of {6-Methylspiro[2.5]octan-6-yl}methanol typically involves the following steps:

  • Formation of the Spirocyclic Core: This is often achieved through cyclization reactions involving suitable precursors and reagents that induce cyclization.
  • Introduction of the Methanol Group: The methanol group can be introduced via reduction or substitution reactions, depending on the starting materials used.

Industrial production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and advanced purification techniques such as distillation or chromatography .

{6-Methylspiro[2.5]octan-6-yl}methanol finds applications in various fields, including:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Utilized in the development of novel materials due to its unique structural properties.

The interaction studies of {6-Methylspiro[2.5]octan-6-yl}methanol focus on its ability to engage with specific molecular targets and pathways. The hydroxyl group facilitates hydrogen bonding and other interactions with biological molecules, potentially influencing their activity and function. The spirocyclic structure may also contribute to the compound’s unique properties and effects in biological systems.

Several compounds share structural similarities with {6-Methylspiro[2.5]octan-6-yl}methanol:

Compound NameStructure TypeKey Functional GroupUnique Features
{6-Methylspiro[2.5]octan-6-yl}methanamineSpirocyclicAmineContains an amine group instead of a methanol group
6-Methyl-spiro[2.5]octane-1-carboxylic acidSpirocyclicCarboxylic acidContains a carboxylic acid group
N-methylspiro[2.5]octane-6-sulfonamideSpirocyclicSulfonamideDifferent functional group impacting reactivity

Uniqueness: {6-Methylspiro[2.5]octan-6-yl}methanol is unique due to its specific combination of a spirocyclic structure and a hydroxymethyl functional group, which imparts distinct chemical and physical properties not found in similar compounds. This combination enhances its reactivity and potential applications across various fields of research and industry .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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